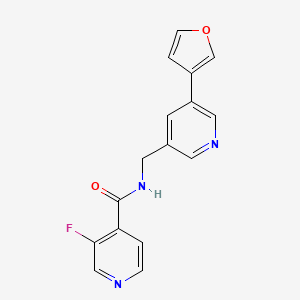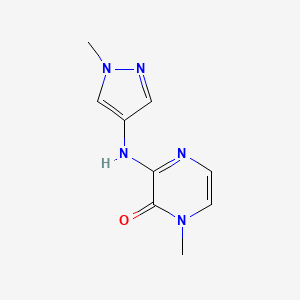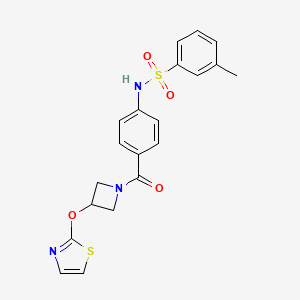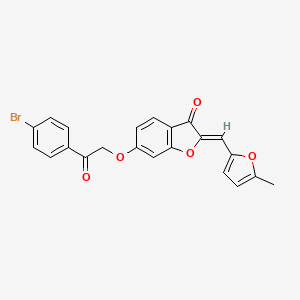![molecular formula C11H9FN2O5S2 B2685032 3-[(2-Hydroxypyridin-3-yl)sulfamoyl]benzene-1-sulfonyl fluoride CAS No. 2094327-37-2](/img/structure/B2685032.png)
3-[(2-Hydroxypyridin-3-yl)sulfamoyl]benzene-1-sulfonyl fluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2-Hydroxypyridin-3-yl)sulfamoyl]benzene-1-sulfonyl fluoride is a complex organic compound that features both sulfonyl fluoride and sulfamoyl functional groups. These groups are known for their reactivity and utility in various chemical reactions, making this compound valuable in synthetic chemistry and potential pharmaceutical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Hydroxypyridin-3-yl)sulfamoyl]benzene-1-sulfonyl fluoride typically involves multiple steps, starting with the preparation of the core benzene sulfonyl fluoride structure. This is followed by the introduction of the sulfamoyl group and the hydroxypyridinyl moiety. Common reagents used in these steps include sulfonyl chlorides, amines, and pyridine derivatives. Reaction conditions often involve the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.
化学反応の分析
Types of Reactions
3-[(2-Hydroxypyridin-3-yl)sulfamoyl]benzene-1-sulfonyl fluoride can undergo various types of chemical reactions, including:
Nucleophilic substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and reduction: The hydroxypyridinyl group can participate in redox reactions, altering the oxidation state of the compound.
Coupling reactions: The aromatic rings can engage in coupling reactions such as Suzuki-Miyaura coupling, forming new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents for these reactions include nucleophiles like amines and alcohols, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. Reaction conditions vary but often involve moderate temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide, while oxidation of the hydroxypyridinyl group could produce a pyridine N-oxide derivative.
科学的研究の応用
3-[(2-Hydroxypyridin-3-yl)sulfamoyl]benzene-1-sulfonyl fluoride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes that interact with sulfonyl fluoride groups.
Industry: Used in the development of new materials with specific chemical properties, such as polymers and coatings.
作用機序
The mechanism of action of 3-[(2-Hydroxypyridin-3-yl)sulfamoyl]benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes. The sulfonyl fluoride group can form covalent bonds with nucleophilic residues in enzyme active sites, leading to irreversible inhibition. This interaction can disrupt the normal function of the enzyme, providing a basis for its use in therapeutic applications.
類似化合物との比較
Similar Compounds
Benzenesulfonyl fluoride: Shares the sulfonyl fluoride group but lacks the hydroxypyridinyl and sulfamoyl groups.
Pyridine-3-sulfonyl fluoride: Contains the sulfonyl fluoride and pyridine moieties but lacks the benzene ring and sulfamoyl group.
Sulfanilamide: Contains the sulfamoyl group but lacks the sulfonyl fluoride and hydroxypyridinyl groups.
Uniqueness
3-[(2-Hydroxypyridin-3-yl)sulfamoyl]benzene-1-sulfonyl fluoride is unique due to the combination of its functional groups, which confer a distinct reactivity profile. This makes it particularly valuable in applications requiring specific chemical interactions, such as enzyme inhibition and complex molecule synthesis.
特性
IUPAC Name |
3-[(2-oxo-1H-pyridin-3-yl)sulfamoyl]benzenesulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O5S2/c12-20(16,17)8-3-1-4-9(7-8)21(18,19)14-10-5-2-6-13-11(10)15/h1-7,14H,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZGVHKMTGOQACL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)F)S(=O)(=O)NC2=CC=CNC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-CHLOROBENZENESULFONYL)-4-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]QUINOLINE](/img/structure/B2684950.png)




![N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine](/img/structure/B2684961.png)

![1-[(2,5-dimethylphenyl)methyl]-6-ethoxy-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one](/img/structure/B2684964.png)
![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-methylbenzamide](/img/structure/B2684965.png)

![4-[(3,5-dichloroanilino)methylene]-5-ethoxy-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2684969.png)

![1-(2,2-Dimethylcyclopropanecarbonyl)-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane](/img/structure/B2684972.png)
